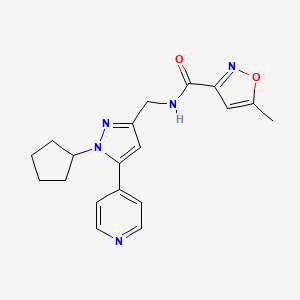
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O2 |
| Molecular Weight | 375.47 g/mol |
| CAS Number | 1421471-96-6 |
The compound features a complex structure that includes a pyrazole ring, a cyclopentyl group, and an isoxazole moiety, which are known to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes and receptors involved in inflammatory processes and cancer. The pyrazole and isoxazole rings are particularly noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Inhibition of COX Enzymes
A study evaluating a series of pyrazole derivatives found that certain compounds effectively blocked COX-2 activity in vitro. This inhibition is crucial as COX-2 is associated with inflammatory diseases and cancer progression . The SAR analysis revealed that modifications to the substituents on the pyrazole ring significantly influenced the potency and selectivity of these compounds against COX enzymes.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Pyrazole derivatives have been shown to inhibit various kinases involved in cancer signaling pathways. For instance, dual leucine zipper kinase (DLK), a target for neurodegenerative diseases and cancers, has been inhibited by similar pyrazole-based compounds .
Table: Summary of Biological Activities
| Activity Type | Target Enzyme/Receptor | Reference |
|---|---|---|
| COX Inhibition | COX-2 | |
| Kinase Inhibition | DLK | |
| Antimicrobial | Bacterial Enzymes |
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several pyrazole derivatives, including those similar to our compound, and evaluated their biological activities. The findings suggested that modifications at specific positions on the pyrazole ring could enhance selectivity for COX-2 over COX-1, thereby reducing side effects associated with non-selective NSAIDs .
- Kinase Inhibition Studies : Research involving the inhibition of DLK by pyrazole derivatives showed promising results in preclinical models, indicating potential applications in treating neurodegenerative disorders . The compound's ability to penetrate the blood-brain barrier due to its lipophilicity was highlighted as an advantage.
- Inflammatory Response Modulation : In vivo studies demonstrated that compounds with similar structures could significantly reduce inflammation markers in animal models of arthritis, suggesting that our compound may also possess anti-inflammatory properties .
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-10-17(23-26-13)19(25)21-12-15-11-18(14-6-8-20-9-7-14)24(22-15)16-4-2-3-5-16/h6-11,16H,2-5,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPXOPOJIQBEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














